molecular formula C12H17N B12965541 (R)-1-(4-Vinylphenyl)butan-1-amine

(R)-1-(4-Vinylphenyl)butan-1-amine

Cat. No.: B12965541
M. Wt: 175.27 g/mol
InChI Key: XJKYAGYEAHMQPA-GFCCVEGCSA-N
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Description

(R)-1-(4-Vinylphenyl)butan-1-amine is a chiral primary amine characterized by a butan-1-amine backbone substituted with a 4-vinylphenyl group at the first carbon.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(1R)-1-(4-ethenylphenyl)butan-1-amine

InChI

InChI=1S/C12H17N/c1-3-5-12(13)11-8-6-10(4-2)7-9-11/h4,6-9,12H,2-3,5,13H2,1H3/t12-/m1/s1

InChI Key

XJKYAGYEAHMQPA-GFCCVEGCSA-N

Isomeric SMILES

CCC[C@H](C1=CC=C(C=C1)C=C)N

Canonical SMILES

CCCC(C1=CC=C(C=C1)C=C)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Substituents
(R)-1-(4-Vinylphenyl)butan-1-amine C₁₂H₁₅N 173.26 4-Vinylphenyl
(R)-1-(4-Bromophenyl)butan-1-amine C₁₀H₁₄BrN 228.13 4-Bromophenyl
1-[4-(Butan-2-yl)phenyl]-... C₁₈H₂₂FN 271.37 4-Fluorophenyl, butan-2-yl

Functional Role in Mosquito Attraction ()

Butan-1-amine derivatives are critical in synthetic mosquito attractant blends. Key findings:

  • Butan-1-amine : At 0.01–0.1% concentrations, it reverses inhibitory effects of other compounds (e.g., 3-methylbutanal) in the presence of CO₂, increasing trap catches by 59–67% .
  • 3-Methyl-1-butanol: Synergizes with butan-1-amine but requires higher concentrations (0.01%) for efficacy.
  • 3-Methylbutanoic acid: Despite enhancing attractiveness, its malodor limits practical use .

Implications for (R)-1-(4-Vinylphenyl)butan-1-amine :
The vinyl group may alter volatility or receptor binding kinetics compared to simpler butan-1-amine analogs. Further studies are needed to assess its role in attractant formulations.

Thermophysical and Solvation Properties ()

Viscosity deviations (ηΔ) in amine-alcohol mixtures highlight structural influences:

  • Butan-1-amine + 1-butanol: ηΔ = –0.280 mPa·s at 298.15 K.
  • Propan-1-amine + 1-propanol: ηΔ = –0.305 mPa·s.

The lower ηΔ for butan-1-amine compared to propan-1-amine suggests longer alkyl chains reduce solvation effects. For (R)-1-(4-Vinylphenyl)butan-1-amine, the aromatic vinyl group may introduce steric hindrance, further modulating viscosity in mixtures.

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